2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
Overview
Description
“2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-” is a chemical compound with the molecular formula C7H7BrO3 . It is also known as “4-Methoxy-6-methyl-2H-pyran-2-one” and has a molecular weight of 219.03 .
Synthesis Analysis
The synthesis of “2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-” can be achieved through several chemical reaction steps . The process involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridone. Then, methylation of 2-methyl-4-oxo-2-pyridone is carried out to introduce a methoxy group at the 3-position, resulting in the formation of 4-methoxy-6-methyl-2H-pyran-2-one .Molecular Structure Analysis
The molecular structure of “2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-” can be represented by the InChI code: 1S/C7H7BrO3/c1-4-3-5(10-2)6(8)7(9)11-4/h3H,1-2H3 . This indicates the presence of a bromo group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position of the 2H-pyran-2-one ring .Physical and Chemical Properties Analysis
“2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-” has a molecular weight of 219.03 . It has a melting point of 151-156°C . It is a powder at room temperature and is poorly soluble in water .Safety and Hazards
“2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-” is a chemical compound that should be handled with care. It may cause irritation to the eyes and skin . Personal protective equipment, including chemical protective gloves, safety glasses, and laboratory coats, should be worn when handling this compound . It should be stored in a dry, ventilated place, away from fire sources and combustible materials .
Properties
IUPAC Name |
3-bromo-4-methoxy-6-methylpyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(10-2)6(8)7(9)11-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLQAXHTKTHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337190 | |
Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670-35-9 | |
Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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